

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-acetylpentanoate

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Compound of Interest

Compound Name: *Ethyl 2-acetylpentanoate*

Cat. No.: B075429

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectroscopic data for **Ethyl 2-acetylpentanoate** (CAS No: 1540-28-9). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Ethyl 2-acetylpentanoate**. These predictions are based on characteristic values for β -keto esters and data from structurally similar molecules.

Predicted ^1H NMR Data

The ^1H NMR spectrum is predicted in deuteriochloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-------------------|--|--------------|-------------|
| a | ~ 0.9 | Triplet (t) | 3H |
| b | ~ 1.6 | Sextet | 2H |
| c | ~ 1.9 | Triplet (t) | 2H |
| d | ~ 2.2 | Singlet (s) | 3H |
| e | ~ 3.4 | Triplet (t) | 1H |
| f | ~ 4.2 | Quartet (q) | 2H |
| g | ~ 1.3 | Triplet (t) | 3H |

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Figure: Chemical structure of **Ethyl 2-acetylpentanoate** with proton assignments for ^1H NMR.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is predicted in deuteriochloroform (CDCl_3).

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|---------------------------|--|
| C=O (Ketone) | ~ 203 |
| C=O (Ester) | ~ 170 |
| CH (α -carbon) | ~ 58 |
| O-CH ₂ (Ester) | ~ 61 |
| CH ₂ (Propyl) | ~ 45 |
| CH ₂ (Propyl) | ~ 20 |
| CH ₃ (Propyl) | ~ 14 |
| CH ₃ (Acetyl) | ~ 30 |
| CH ₃ (Ester) | ~ 14 |

Predicted Infrared (IR) Spectroscopy Data

As a β -keto ester, **Ethyl 2-acetylpentanoate** is expected to exhibit two distinct carbonyl stretching frequencies.[1][2]

| Vibrational Mode | Predicted Absorption Range (cm ⁻¹) | Intensity |
|--------------------------------|---|---------------|
| C-H stretch (sp ³) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Ketone) | ~ 1720 | Strong |
| C=O stretch (Ester) | ~ 1740 | Strong |
| C-O stretch | 1000 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted based on electron ionization (EI), which is expected to cause significant fragmentation.[3][4][5]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|-----|---|--|
| 172 | $[\text{C}_9\text{H}_{16}\text{O}_3]^{+\cdot}$ (Molecular Ion) | - |
| 129 | $[\text{M} - \text{C}_2\text{H}_5\text{O}]^{+}$ | Loss of ethoxy radical |
| 127 | $[\text{M} - \text{OC}_2\text{H}_5]^{+}$ | Loss of ethoxy group |
| 101 | $[\text{M} - \text{C}_4\text{H}_7\text{O}]^{+}$ or $[\text{C}_5\text{H}_9\text{O}_2]^{+}$ | α -cleavage or McLafferty rearrangement |
| 88 | $[\text{C}_4\text{H}_8\text{O}_2]^{+\cdot}$ | McLafferty rearrangement |
| 71 | $[\text{C}_4\text{H}_7\text{O}]^{+}$ | α -cleavage |
| 43 | $[\text{CH}_3\text{CO}]^{+}$ | α -cleavage (Base Peak) |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation[6][7]

- Weigh approximately 5-20 mg of purified **Ethyl 2-acetylpentanoate**.
- Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
- Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Instrument Setup[8]

- The ^1H and ^{13}C NMR spectra should be acquired on a high-resolution NMR spectrometer operating at a minimum of 300 MHz for ^1H .
- The instrument's magnetic field should be shimmed to homogeneity using the sample.
- The probe should be tuned to the appropriate frequencies for ^1H and ^{13}C .

2.1.3. Data Acquisition[7][8]

- ^1H NMR:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans, co-added to improve signal-to-noise.
- ^{13}C NMR:
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

2.1.4. Data Processing[7]

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)[9][10]

- Obtain two clean, dry salt plates (e.g., NaCl or KBr).

- Place a single drop of **Ethyl 2-acetylpentanoate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.

2.2.2. Data Acquisition[\[11\]](#)

- Perform a background scan with the empty salt plates in the spectrometer to account for atmospheric CO₂ and H₂O.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Co-add 16-32 scans to enhance the signal-to-noise ratio.

2.2.3. Data Processing

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

2.3.1. Sample Introduction[\[12\]\[13\]](#)

- The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct infusion if the sample is pure.
- The sample is volatilized in a heated inlet before entering the ion source.

2.3.2. Ionization (Electron Ionization - EI)[\[14\]\[15\]\[16\]](#)

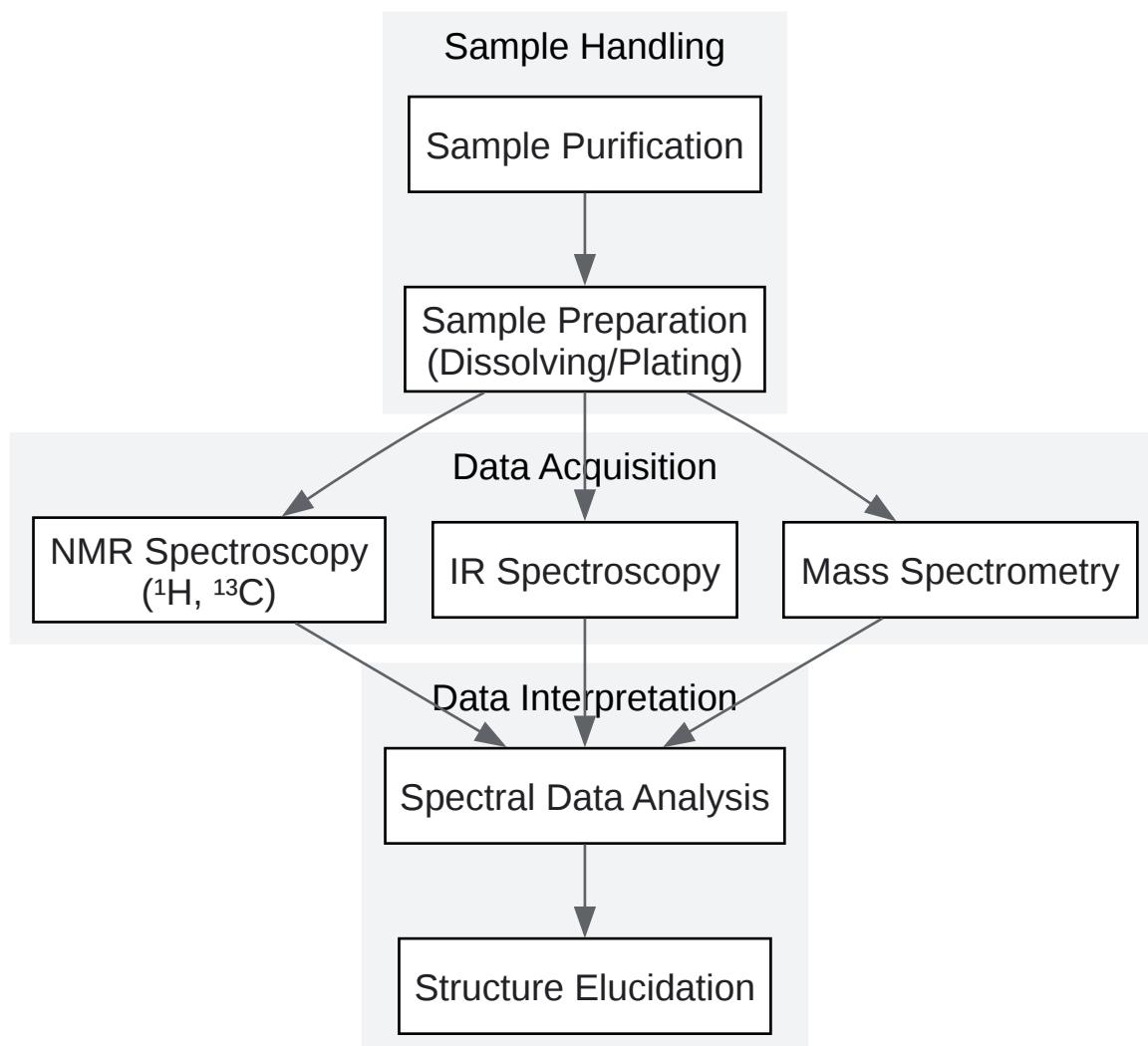
- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.

2.3.3. Mass Analysis and Detection[14]

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

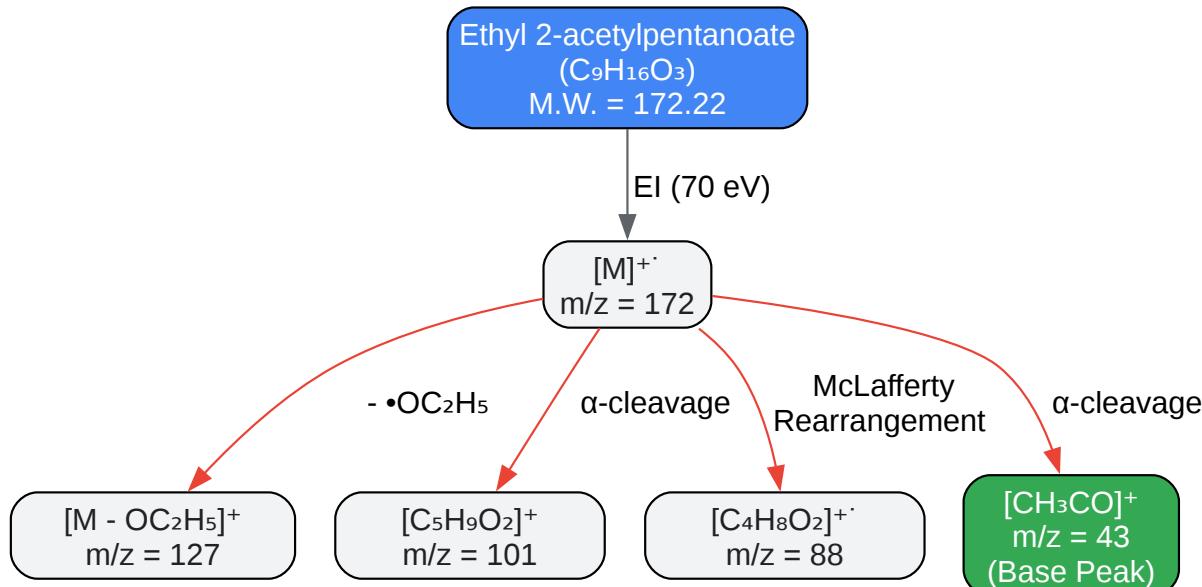
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of the target compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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Caption: Predicted mass spectral fragmentation pattern for **Ethyl 2-acetylpentanoate**.

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